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Executive Summary

GSK1360707 is a novel triple reuptake inhibitor (TRI) that simultaneously blocks the reuptake
of serotonin (5-HT), norepinephrine (NE), and dopamine (DA). This unique pharmacological
profile has generated interest in its potential as a broad-spectrum antidepressant. However, the
clinical development of GSK1360707 for major depressive disorder was discontinued for
strategic reasons, and as a result, there is a lack of head-to-head clinical trial data comparing it
with other established antidepressants.

This guide provides a comparative analysis of GSK1360707 with other major classes of
antidepressants, including Selective Serotonin Reuptake Inhibitors (SSRIs), Serotonin-
Norepinephrine Reuptake Inhibitors (SNRIs), and Tricyclic Antidepressants (TCAs). The
comparison is based on available preclinical data for GSK1360707 and established
pharmacological and clinical profiles of the other antidepressant classes. Due to the absence of
direct comparative studies, this analysis is theoretical and aims to highlight the potential
mechanistic advantages and disadvantages of a triple reuptake inhibition approach.

Mechanism of Action: A Comparative Overview

Antidepressants primarily function by modulating the levels of monoamine neurotransmitters in
the synaptic cleft.[1] Different classes of antidepressants achieve this through distinct
mechanisms of action.
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» Selective Serotonin Reuptake Inhibitors (SSRIs): As the name suggests, SSRIs selectively
block the serotonin transporter (SERT), leading to an increase in the synaptic concentration
of serotonin.

o Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs): SNRIs block both the serotonin
transporter (SERT) and the norepinephrine transporter (NET), thereby increasing the
synaptic levels of both serotonin and norepinephrine.

 Tricyclic Antidepressants (TCAs): TCAs are an older class of antidepressants that also block
SERT and NET. However, they are less selective and also interact with other receptors, such
as muscarinic, histaminergic, and alpha-adrenergic receptors, which contributes to their
broader side-effect profile.

o Triple Reuptake Inhibitors (TRISs) (e.g., GSK1360707): TRIs block the reuptake of serotonin,
norepinephrine, and dopamine by inhibiting SERT, NET, and the dopamine transporter
(DAT), respectively. The rationale behind this approach is that by targeting all three key
monoamines involved in mood regulation, TRIs may offer a broader spectrum of efficacy and
potentially a faster onset of action.

The distinct mechanisms of these antidepressant classes are visualized in the signaling
pathway diagram below.
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Figure 1. Comparative Mechanism of Action of Antidepressant Classes.

In Vitro Pharmacological Profiles

The affinity of a drug for its target transporters and receptors is a key determinant of its
pharmacological effects. The following table summarizes the in vitro binding affinities (Ki, nM)
of GSK1360707 and representative antidepressants from other classes for the monoamine
transporters. A lower Ki value indicates a higher binding affinity.
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Drug Class Drug SERT Ki (nM) NET Ki (nM) DAT Ki (nM)

TRI GSK1360707 47.0 167.0 43% inhibition at
1uM

SSRI Fluoxetine 0.9 120 1000

SSRI Sertraline 0.26 25 25

SNRI Venlafaxine 25 35 3000

SNRI Duloxetine 0.8 7.5 300

TCA Amitriptyline 4.3 18 3200

TCA Imipramine 11 27 8600

Data for representative antidepressants are compiled from various publicly available
pharmacological databases and literature.

Preclinical In Vivo and Behavioral Data: A
Comparative Perspective

While direct comparative in vivo studies for GSK1360707 are not available, data from other
triple reuptake inhibitors can provide insights into the expected preclinical profile.
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Experimental Protocols

The data presented in this guide are derived from standard preclinical pharmacological assays.
Below are detailed methodologies for the key experiments cited.

In Vitro Receptor and Transporter Binding Assays
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o Objective: To determine the binding affinity (Ki) of a compound for specific receptors and
transporters.

o Methodology:

o Preparation of Cell Membranes: Cell lines stably expressing the human serotonin
transporter (SERT), norepinephrine transporter (NET), or dopamine transporter (DAT) are
cultured and harvested. The cell membranes are isolated through a series of centrifugation
and homogenization steps.

o Radioligand Binding Assay: The cell membranes are incubated with a specific radioligand
(e.g., [*H]citalopram for SERT, [®H]nisoxetine for NET, [*BH]WIN 35,428 for DAT) and
varying concentrations of the test compound (e.g., GSK1360707).

o Separation and Counting: After incubation, the bound and free radioligand are separated
by rapid filtration. The amount of radioactivity bound to the membranes is quantified using
a scintillation counter.

o Data Analysis: The concentration of the test compound that inhibits 50% of the specific
binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated
using the Cheng-Prusoff equation: Ki = IC50/ (1 + [L]/Kd), where [L] is the concentration
of the radioligand and Kd is its dissociation constant.

In Vivo Microdialysis

o Objective: To measure the extracellular concentrations of neurotransmitters in specific brain
regions of freely moving animals.

o Methodology:

o Surgical Implantation: A microdialysis probe is surgically implanted into the target brain
region (e.g., prefrontal cortex) of a rodent under anesthesia.

o Perfusion: After a recovery period, the probe is perfused with an artificial cerebrospinal
fluid (aCSF) at a constant, slow flow rate.
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o Sample Collection: Neurotransmitters from the extracellular space diffuse across the
semipermeable membrane of the probe and into the aCSF. The resulting dialysate is
collected at regular intervals.

o Neurotransmitter Analysis: The concentration of monoamines (5-HT, NE, DA) and their
metabolites in the dialysate samples is quantified using high-performance liquid
chromatography with electrochemical detection (HPLC-ED).

o Drug Administration: The test compound is administered systemically (e.g., via
intraperitoneal injection or oral gavage), and changes in neurotransmitter levels from
baseline are monitored over time.

Forced Swim Test (FST)
o Objective: To assess antidepressant-like activity in rodents.
» Methodology:

o Apparatus: A transparent cylindrical container is filled with water to a depth where the
animal cannot touch the bottom or escape.

o Procedure: The animal (typically a mouse or rat) is placed in the water for a set period
(e.g., 6 minutes).

o Behavioral Scoring: The duration of immobility (floating without struggling) during the last
few minutes of the test is recorded.

o Drug Treatment: The test compound is administered prior to the test. A decrease in the
duration of immobility is indicative of an antidepressant-like effect.

Hypothetical Experimental Workflow for
Comparative Analysis

Given the absence of direct head-to-head studies, a hypothetical preclinical workflow for
comparing a novel TRI like GSK1360707 with established antidepressants is presented below.
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Figure 2. Hypothetical Preclinical Workflow for Antidepressant Comparison.

Discussion and Future Directions
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The primary theoretical advantage of a triple reuptake inhibitor like GSK1360707 lies in its
potential for broader efficacy by targeting all three monoamine systems. The addition of
dopamine reuptake inhibition could theoretically address symptoms of anhedonia and
amotivation that may be less responsive to SSRIs and SNRIs. However, this broader
mechanism also carries the potential for a different side-effect profile, including the possibility of
psychostimulant-like effects and abuse liability, although preclinical studies with other TRIs
have often shown a separation between antidepressant-like doses and those causing
significant locomotor activation.

Without head-to-head clinical trials, the comparative efficacy and tolerability of GSK1360707
remain speculative. Future research in the field of triple reuptake inhibitors will need to carefully
characterize the optimal balance of SERT, NET, and DAT inhibition to maximize therapeutic
benefit while minimizing adverse effects. Furthermore, head-to-head preclinical studies
employing the workflows outlined above will be crucial for identifying the most promising
candidates for clinical development.

Disclaimer: This document is intended for informational purposes for a scientific audience and
is not a substitute for professional medical advice, diagnosis, or treatment. The development of
GSK1360707 has been discontinued, and it is not an approved medication.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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